3-Fluoro-3-(2-methoxyphenyl)butanoicacid

Description

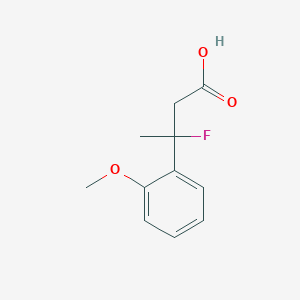

3-Fluoro-3-(2-methoxyphenyl)butanoic acid is a fluorinated butanoic acid derivative featuring a 2-methoxyphenyl substituent at the β-carbon and a fluorine atom at the α-carbon. This structure combines aromatic, electron-donating (methoxy), and electron-withdrawing (fluoro) groups, which may influence its physicochemical properties, reactivity, and biological activity.

Properties

Molecular Formula |

C11H13FO3 |

|---|---|

Molecular Weight |

212.22 g/mol |

IUPAC Name |

3-fluoro-3-(2-methoxyphenyl)butanoic acid |

InChI |

InChI=1S/C11H13FO3/c1-11(12,7-10(13)14)8-5-3-4-6-9(8)15-2/h3-6H,7H2,1-2H3,(H,13,14) |

InChI Key |

LRXINNIPOIPPQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)(C1=CC=CC=C1OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(2-methoxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically employs a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-3-(2-methoxyphenyl)butanoic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production often utilizes optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(2-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atom and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Fluoro-3-(2-methoxyphenyl)butanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Fluoro-3-(2-methoxyphenyl)butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorine atom and methoxy group play crucial roles in its binding affinity and selectivity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogs in the Butanoic Acid Family

3-(2-Methoxyphenyl)butanoic Acid

- Structure : Lacks the α-fluorine atom present in the target compound .

- Physical Properties :

- The methoxyphenyl group may enhance aromatic interactions in biological systems, similar to flavor-enhancing esters in strawberries (e.g., butanoic acid hexyl ester) .

3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic Acid

- Structure : Contains a 4-fluoro-3-methylphenyl group and a methyl substituent at the β-carbon .

- The absence of a methoxy group reduces electron-donating capacity, which could impact solubility or metabolic stability.

3-Methyl-2-phenylbutanoic Acid

- Structure : Features a phenyl group at the α-carbon and a methyl group at the β-carbon .

- Key Differences: The lack of fluorine and methoxy substituents simplifies the electronic profile, likely reducing polarity and acidity.

Substituted Phenoxybutanoic Acids (Herbicide Analogs)

MCPB [4-(4-Chloro-2-methylphenoxy)butanoic Acid]

- Structure: Chlorophenoxy group linked to butanoic acid .

- Applications : Synthetic auxin herbicide (HRAC class O) .

- Key Differences: The target compound’s methoxyphenyl and fluorine substituents differ from MCPB’s chlorophenoxy group, likely altering herbicidal activity. Fluorine’s electronegativity may mimic chlorine’s effects but with reduced environmental persistence.

2,4-DB [4-(2,4-Dichlorophenoxy)butanoic Acid]

- Structure: Dichlorophenoxy group .

- Key Differences :

- The dichloro substitution enhances herbicidal potency but increases toxicity. The target compound’s fluorine and methoxy groups may offer a safer profile with similar bioactivity.

Fluorinated Propanoic Acid Derivatives

3-(3-Fluorophenoxy)propanoic Acid

- Structure: Fluorophenoxy group on a shorter (C3) carbon chain .

- Key Differences: The propanoic acid backbone may reduce lipophilicity compared to butanoic acid derivatives. Shorter chains often exhibit faster metabolic clearance, suggesting the target compound could have prolonged activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.